molecular formula C9H12O3 B119980 Homovanillyl alcohol CAS No. 2380-78-1

Homovanillyl alcohol

Cat. No. B119980
CAS RN: 2380-78-1
M. Wt: 168.19 g/mol
InChI Key: XHUBSJRBOQIZNI-UHFFFAOYSA-N
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Description

Homovanillyl alcohol is a metabolite of hydroxytyrosol, which in turn is a metabolite of the neurotransmitter dopamine . It is also a key component of Queen mandibular pheromone .


Synthesis Analysis

Tertiary alcohols, like Homovanillyl alcohol, can be synthesized from carbon nucleophiles and ketones. This suggests that an alkynide ion can be used as the nucleophile that reacts with the ketone .


Molecular Structure Analysis

The molecular formula of Homovanillyl alcohol is C9H12O3. Its average mass is 168.190 Da and its monoisotopic mass is 168.078644 Da . The IUPAC Standard InChI is InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 .


Chemical Reactions Analysis

Tertiary alcohols can be synthesized from carbon nucleophiles and ketones. This suggests that an alkynide ion can be used as the nucleophile that reacts with the ketone .


Physical And Chemical Properties Analysis

Homovanillyl alcohol has a molar mass of 168.19 g/mol. Its melting point ranges from 40 to 42 °C (104 to 108 °F; 313 to 315 K). It has a flash point of 113 °C (235 °F; 386 K) .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Applications

Homovanillyl alcohol exhibits significant health-promoting effects, including antioxidant, anti-inflammatory, and anticancer activity. Research has shown its potential use in dietary supplements and as a stabilizer in foods and cosmetics, particularly in lipid media due to its lipophilic nature. A study by Bernini et al. (2019) highlights the synthesis of lipophilic esters of homovanillyl alcohol, enhancing its applicability in non-aqueous media.

Protective Role in Red Blood Cell Preservation

Homovanillyl alcohol has demonstrated the capacity to protect red blood cells (RBCs) from oxidative damage. Paiva-Martins et al. (2013) noted its effectiveness in guarding RBCs against hemolysis in a dose-dependent manner, indicating its potential in medical applications related to blood preservation.

Food Industry Applications

In the food industry, homovanillyl alcohol has been used to synthesize lipophilic antioxidants. Research by Madrona et al. (2011) focused on preparing tyrosyl and homovanillyl ethers, highlighting their antioxidant activity. These findings suggest the potential of homovanillyl alcohol derivatives in enhancing the shelf life and quality of food products.

Enhancing Drug Solubility and Bioavailability

A study by Gomes et al. (2015) revealed the synthesis of homovanillyl alcohol metabolite monosulfates, which could be vital in drug development. These compounds offer improved solubility and bioavailability, essential for effective drug delivery systems.

Synthesis of Antioxidant Compounds

Homovanillyl alcohol has been used as a precursor in synthesizing various antioxidant compounds. Bernini et al. (2008) demonstrated the synthesis of hydroxytyrosol from homovanillyl alcohol, pointing to its utility in producing antioxidants for pharmaceutical, food, and cosmetic industries.

Safety And Hazards

Homovanillyl alcohol has been classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) .

Future Directions

Low-molecular weight phenols such as Homovanillyl alcohol exhibit a high number of health-promoting effects such as antioxidant, anti-inflammatory, and anticancer activity . Despite these remarkable properties, their applications such as dietary supplements and stabilizers of foods and cosmetics in non-aqueous media are limited due to their hydrophilic character. To overcome this limitation, research is being conducted to synthesize lipophilic esters of Homovanillyl alcohol .

properties

IUPAC Name

4-(2-hydroxyethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUBSJRBOQIZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178494
Record name 3-Methoxy-4-hydroxyphenylethanol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (4-Hydroxy-3-methoxyphenyl)ethanol
Source Human Metabolome Database (HMDB)
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Product Name

Homovanillyl alcohol

CAS RN

2380-78-1
Record name Homovanillyl alcohol
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Record name 3-Methoxy-4-hydroxyphenylethanol
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Record name 3-Methoxy-4-hydroxyphenylethanol
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Record name 4-(2-hydroxyethyl)guaiacol
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Record name HOMOVANILLYL ALCOHOL
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Record name (4-Hydroxy-3-methoxyphenyl)ethanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40 - 42 °C
Record name (4-Hydroxy-3-methoxyphenyl)ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The activity of F8 indicated the presence of a more polar substance than any of the aforementioned compounds. This substance was unaffected by BF3 methylation or catalytic hydrogenation at atmospheric pressure, but its activity and presence was completely destroyed by acetylation or bromination. Acetylation followed by scgc-ms disclosed a spectrum (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ= 2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); 6.80(1H, quartet, J=2 Hz, H6 aryl); δ=6.85(1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to δ=6.80 and δ =6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) reminiscent of the material observed in HQMC and thought to be 4-hydroxy-2-methoxyphenylethanol (R. M. Crewe and H. H. W. Velthuis, Naturwissenschaften 67, 467 (1980)). Synthesis of this compound as reported (A. S. Howard, J. P. Michael and M. A. Schmidt, S.-Afr. Tydskr. Chem. 34, 132 (1981). The reported structural assignments in this paper are reversed. The reader is directed to K. D. Kaufman and W. E. Russey, J. Org. Chem. 30, 1320 (1965) for the correct structural precursors) led to two hydroxymethoxyphenylethanols, the acetate derivatives of which had chromatographic retention characteristics different from the F8 HQMC component. Neither of these hydroxymethoxyphenylethanols was active, nor enhanced activity, when tested with the other materials in the micro-pipette biassay. Therefore, in November, 1986, the isomer responsible for the enhanced activity was isolated and identified from a HQMC extract of five queens that had been laying through the summer. This extract was active and contained the F8 component even though only small quantities of queen pheromone are produced in the fall (J. Pain, B. Roger and J. Theurkauff, Apidologie 5, 319 (1974)). After isolation and acetylation, we obtained only 2-3 μg of the putatively active compound in F8. High resolution 1H nuclear magnetic resonance (nmr) spectroscopy of this material (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ=2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); δ=6.80(1H, guartet, J=2 Hz, H6 aryl); δ=6.85 (1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1 H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to the δ=6.80 and δ=6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) gave a spectrum interpreted as 4-hydroxy-3-methoxyphenylethanol. Acetylation of 4-hydroxy-3-methoxyphenylethanol or homovanillyl alcohol, (HVA), provided nmr and scgc-ms spectra and retention times identical to those obtained from the acetylated derivative of HQMC present in F8. The addition of HVA to the three previously implicated compounds raised the response to 83% of that obtained from HQMC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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